Potassium 2-benzoyl-6-naphthyl sulphate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
94333-61-6 |
|---|---|
Molecular Formula |
C17H11KO5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
potassium;(6-benzoylnaphthalen-2-yl) sulfate |
InChI |
InChI=1S/C17H12O5S.K/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15;/h1-11H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
QDFLHEXSNOIYQU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)[O-].[K+] |
Other CAS No. |
94333-61-6 |
Origin of Product |
United States |
Potassium 2 Benzoyl 6 Naphthyl Sulphate: Foundations in Chemical and Biochemical Research
Contextualization within Naphthyl Sulfate (B86663) Derivatives in Chemical Biology
Naphthyl sulfate derivatives are a class of organic molecules that have found various applications in chemical biology, often serving as substrates for enzymatic assays. These compounds typically consist of a naphthalene (B1677914) ring system to which a sulfate group is attached. The position of the sulfate group and the presence of other substituents on the naphthalene core can significantly influence the derivative's properties and its specificity as an enzyme substrate.
In the context of enzyme research, naphthyl sulfates are frequently employed in chromogenic or fluorogenic assays. When the sulfate group is cleaved by a sulfatase enzyme, the resulting naphthol product can be detected, often through a color-forming reaction or by its inherent fluorescence. This allows for the quantification of enzyme activity. While various naphthyl sulfate derivatives have been synthesized and utilized for these purposes, "Potassium 2-benzoyl-6-naphthyl sulphate" represents a less common variant. The introduction of a benzoyl group at the 2-position of the naphthalene ring is a distinguishing feature, though the impact of this modification on its substrate characteristics is not extensively documented in readily available scientific literature.
Historical Trajectory of its Application in Enzyme Research
The primary and perhaps sole application of this compound documented in scientific literature is as a substrate for the histochemical detection of arylsulfatase. Arylsulfatases are a group of enzymes that catalyze the hydrolysis of sulfate esters. The histochemical method involving this particular substrate was intended to visualize the location of arylsulfatase activity within tissue samples.
However, the historical trajectory of this compound in enzyme research appears to be brief and of limited significance. In the comprehensive text "Enzyme Histochemistry: A Laboratory Manual" by Lojda, Gossrau, and Shibata, "6-benzoyl-2-naphthyl sulfate" is mentioned as one of several substrates for the histochemical detection of arylsulfatase. Crucially, the authors go on to state that methods employing this and several other naphthyl derivatives "are of little or no value for routine studies of mammalian organs" scribd.com. This critical assessment suggests that while the compound was synthesized and tested for this purpose, it was likely superseded by more reliable or efficient substrates and did not gain widespread acceptance in the field.
Further searches of scientific databases and historical literature have not unearthed detailed research findings, such as kinetic data or comparative studies, that would provide a more in-depth understanding of its performance as an enzyme substrate. The lack of such information indicates that its use was likely experimental and did not lead to its establishment as a standard reagent in biochemical or histochemical research.
Synthetic Strategies and Mechanistic Insights for Potassium 2 Benzoyl 6 Naphthyl Sulphate
Precursor Synthesis: 6-Benzoyl-2-naphthol (B1582622)
The foundational step in the synthesis of Potassium 2-benzoyl-6-naphthyl sulphate is the preparation of its precursor, 6-benzoyl-2-naphthol. sigmaaldrich.comchemdad.com This compound, a phenyl ketone derivative of 2-naphthol (B1666908), is typically synthesized via an electrophilic aromatic substitution reaction. organic-chemistry.org
Friedel-Crafts Acylation and Benzoylation Methodologies
The most prominent method for synthesizing 6-benzoyl-2-naphthol is the Friedel-Crafts acylation of 2-naphthol. masterorganicchemistry.com This classic carbon-carbon bond-forming reaction involves treating the aromatic ring of 2-naphthol with an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst. sigmaaldrich.com The reaction transforms the 2-naphthol into a ketone derivative. wikipedia.org An acid anhydride (B1165640) can also be used as an alternative to the acyl halide. sigmaaldrich.com
The regiochemical outcome of the Friedel-Crafts acylation of 2-naphthol is a critical aspect of the synthesis. The 2-naphthol ring has several positions susceptible to electrophilic attack. While some electrophilic substitutions on 2-naphthol characteristically occur at the 1-position, the benzoylation to form the desired precursor specifically targets the 6-position. wikipedia.org
This selectivity is governed by the electronic properties of the hydroxyl group on the naphthalene (B1677914) ring. The -OH group is an activating, ortho-, para-directing group. In the case of 2-naphthol, the position para to the hydroxyl group is the C6 position. This position is electronically enriched and highly activated towards electrophilic substitution. Studies on related naphthol compounds, such as BINOL, confirm that electrophilic substitution at the 6-position is generally the most favorable reaction due to the potent electron-donating effect of the hydroxyl group. acs.orgnih.gov Computational studies using density functional theory (DFT) on similar structures show that the highest occupied molecular orbital (HOMO) has significant density at the 6-position, making it the most nucleophilic and likely site for electrophilic attack. nih.gov
The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, and temperature.
Catalyst: A strong Lewis acid is required to activate the benzoyl chloride, with aluminum trichloride (B1173362) (AlCl₃) being a conventional choice. masterorganicchemistry.combyjus.com Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid. organic-chemistry.org This is because the product, the 6-benzoyl-2-naphthol ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, preventing it from acting as a true catalyst. organic-chemistry.orgwikipedia.org This complex is typically destroyed during aqueous workup to yield the final product. wikipedia.org
Solvent: The choice of solvent can significantly impact the reaction's success. Research on related syntheses involving 2-naphthol has shown that solvent polarity plays a crucial role. researchgate.net In some cases, solvent-free conditions have been found to provide the best results in terms of reaction times and yields. researchgate.net
Modern Catalytic Systems: Efforts to develop more environmentally benign and efficient procedures have led to alternative catalysts. These include solid acids like zinc oxide (ZnO) and methodologies utilizing microwave irradiation to mediate the reaction under solvent-free conditions. organic-chemistry.org
| Catalyst System | Conditions | Key Advantage | Reference |
|---|---|---|---|
| AlCl₃ | Traditional, stoichiometric amount | Well-established, effective for many substrates. | sigmaaldrich.comwikipedia.org |
| Zinc Oxide (ZnO) | Solid surface, solvent-free | New, efficient, and economical catalyst. | organic-chemistry.org |
| Cyanuric Chloride / AlCl₃ | From carboxylic acids | Mild and efficient acylation from the parent acid. | organic-chemistry.org |
| Zinc | Solvent-free, microwave irradiation | Rapid reaction times and efficient heating. | organic-chemistry.org |
| Indium triflate / Ionic liquid | With acid anhydrides | "Green" catalyst system. | sigmaaldrich.com |
Alternative Synthetic Routes for Naphthol Derivatives
While Friedel-Crafts acylation is the most direct route to 6-benzoyl-2-naphthol, other advanced synthetic methods exist for creating substituted naphthol derivatives. These routes highlight the versatility of naphthalene chemistry.
One such approach is the electrophilic cyclization of specifically designed alkyne precursors. nih.gov Substituted naphthalenes and 2-naphthols can be prepared regioselectively under mild conditions by the 6-endo-dig electrophilic cyclization of certain arene-containing propargylic alcohols. nih.gov This method accommodates various functional groups and offers a pathway to complex polysubstituted naphthalenes. nih.gov
Additionally, multicomponent reactions (MCRs) provide a powerful strategy for synthesizing complex molecules based on the 2-naphthol scaffold. For instance, one-pot, three-component condensations of 2-naphthol, various aldehydes, and other reagents can yield highly functionalized polycyclic systems, demonstrating alternative ways to build upon the naphthol core. fardapaper.ir
Mechanistic Elucidation of Precursor Formation
The formation of 6-benzoyl-2-naphthol via Friedel-Crafts acylation proceeds through a well-established multi-step electrophilic aromatic substitution mechanism. byjus.com
Generation of the Electrophile: The reaction begins with the interaction between the acylating agent (benzoyl chloride) and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, which facilitates the cleavage of the carbon-chlorine bond. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion (C₆H₅CO⁺). masterorganicchemistry.comsigmaaldrich.combyjus.com
Electrophilic Attack: The electron-rich naphthalene ring of 2-naphthol then acts as a nucleophile, attacking the electrophilic acylium ion. The attack occurs preferentially at the C6 position due to the electronic directing effects of the hydroxyl group. This step temporarily disrupts the aromaticity of the naphthalene ring, forming a carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgbyjus.com
Deprotonation and Aromaticity Restoration: In the final step, a weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new benzoyl group. byjus.com This deprotonation restores the aromatic system of the naphthalene ring, yielding the 6-benzoyl-2-naphthol product complexed with the Lewis acid. masterorganicchemistry.comwikipedia.org An aqueous workup is then required to break up this complex and isolate the final ketone product. wikipedia.org
Sulfation Methodologies for this compound Formation
The final step in the synthesis is the conversion of the precursor, 6-benzoyl-2-naphthol, into this compound. chemdad.com This transformation involves the sulfation of the phenolic hydroxyl group.
This process is a type of esterification where the hydroxyl group of the naphthol is converted into a sulfate (B86663) ester. While specific proprietary methods may exist, the general chemical approach involves reacting the 6-benzoyl-2-naphthol with a suitable sulfating agent. Common reagents for this purpose include a sulfur trioxide-pyridine complex (SO₃·py) or chlorosulfonic acid (ClSO₃H). These powerful electrophilic reagents react with the hydroxyl group to form the naphthyl hydrogen sulfate.
Following the formation of the sulfate ester, the acidic intermediate is neutralized with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). This acid-base reaction forms the stable potassium salt, yielding the final product: this compound. chemicalbook.com
Chemical Sulfation Reagents and Conditions
The synthesis of this compound fundamentally involves the sulfation of the precursor molecule, 6-benzoyl-2-naphthol. sigmaaldrich.comchemicalbook.com This transformation is achieved by reacting the hydroxyl group of the naphthol with a suitable sulfating agent. A common and effective class of reagents for the sulfation of phenols and alcohols are sulfur trioxide amine complexes. nih.gov
The most frequently employed reagent for this type of transformation is the sulfur trioxide pyridine (B92270) complex (SO₃·pyridine) . nih.govresearchgate.net This complex is favored due to its relative stability and ease of handling compared to free sulfur trioxide. The reaction is typically carried out in an aprotic solvent, with pyridine itself often serving as the solvent. researchgate.netresearchgate.net Other solvents such as acetonitrile, dichloromethane, and dioxane have also been utilized for the sulfation of various phenolic compounds. nih.govwikipedia.org
The reaction conditions for sulfation using SO₃·pyridine can be varied to optimize the reaction. The temperature is a critical parameter and can range from low temperatures, such as -20 °C, up to 90 °C, depending on the substrate and desired outcome. nih.gov For instance, lower temperatures are often employed to control selectivity and minimize side reactions.
Alternative sulfating agents include other sulfur trioxide complexes, such as sulfur trioxide dimethylformamide (SO₃·DMF) and sulfur trioxide triethylamine (B128534) (SO₃·NEt₃) . nih.govnih.gov Chlorosulfonic acid (ClSO₃H) can also be used, often in the presence of a base like pyridine to neutralize the liberated hydrochloric acid. nih.gov
The choice of reagent and conditions is crucial for achieving efficient sulfation of 6-benzoyl-2-naphthol to its corresponding sulfate ester. The general reaction scheme involves the nucleophilic attack of the hydroxyl group of 6-benzoyl-2-naphthol on the sulfur atom of the SO₃ complex.
Table 1: Common Chemical Sulfation Reagents and Conditions for Phenolic Compounds
| Sulfation Reagent | Typical Solvents | Temperature Range | Key Considerations |
|---|---|---|---|
| Sulfur trioxide pyridine complex (SO₃·pyridine) | Pyridine, Acetonitrile, Dichloromethane, Dioxane | -20 °C to 90 °C | Most common reagent; quality of the complex can affect yield. orgsyn.org |
| Sulfur trioxide dimethylformamide complex (SO₃·DMF) | DMF, Pyridine | Room temperature to elevated temperatures | Alternative to SO₃·pyridine. nih.gov |
| Chlorosulfonic acid (ClSO₃H) | Pyridine, Formamide | 0 °C to 65 °C | Generates HCl, requiring a base for neutralization. nih.gov |
| Sulfur trioxide triethylamine complex (SO₃·NEt₃) | Acetonitrile, Pyridine | Room temperature to 100 °C | Used in microwave-assisted synthesis. nih.gov |
Yield and Purity Optimization in Sulfate Ester Synthesis
The optimization of yield and purity is a critical aspect of the synthesis of this compound. Several factors can influence the outcome of the sulfation reaction. The quality of the sulfating agent, particularly the SO₃·pyridine complex, is paramount. The presence of impurities or polymeric material in the reagent can lead to significantly lower yields. orgsyn.org It is therefore recommended to use a high-purity, commercially available complex or freshly prepared reagent. orgsyn.org
The stoichiometry of the reactants is another key parameter. An excess of the sulfating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of undesired by-products and complicate the purification process. wikipedia.org The reaction time and temperature also need to be carefully controlled. Prolonged reaction times or excessively high temperatures can lead to decomposition of the product or the formation of side products. wikipedia.org
Purification of the resulting potassium salt is crucial to obtain a high-purity product. The most common method for the purification of potassium sulfate salts is recrystallization. youtube.com This process involves dissolving the crude product in a suitable solvent, typically water or an aqueous alcohol mixture, at an elevated temperature and then allowing it to cool slowly. youtube.com The desired potassium salt will crystallize out of the solution, leaving impurities behind in the mother liquor. The efficiency of recrystallization is dependent on the solubility difference of the product and impurities at different temperatures. youtube.com
In some cases, chromatographic techniques may be necessary to achieve the desired level of purity. d-nb.info Ion-exchange chromatography can be particularly effective for separating the desired sulfate ester from unreacted starting material and other ionic impurities. d-nb.info
Table 2: Factors Influencing Yield and Purity in Sulfate Ester Synthesis
| Factor | Influence on Yield and Purity | Optimization Strategy |
|---|---|---|
| Quality of Sulfating Reagent | Impurities can lead to low yields and side reactions. orgsyn.org | Use of high-purity, commercially available or freshly prepared reagents. |
| Stoichiometry | Affects conversion and by-product formation. | Systematic variation of the molar ratio of reactants to find the optimal balance. |
| Reaction Temperature | Influences reaction rate and selectivity. | Screening a range of temperatures to maximize yield and minimize decomposition. |
| Reaction Time | Incomplete reaction or product degradation can occur. | Monitoring the reaction progress (e.g., by TLC or HPLC) to determine the optimal duration. |
| Purification Method | Crucial for removing impurities and isolating the pure product. | Employing recrystallization, chromatography, or a combination of techniques. youtube.comd-nb.info |
Theoretical and Experimental Mechanistic Investigations of the Sulfation Process
The sulfation of a phenolic compound like 6-benzoyl-2-naphthol with a sulfur trioxide-amine complex, such as SO₃·pyridine, proceeds through a well-established mechanistic pathway. The reaction mechanism is analogous to other activated DMSO oxidations, like the Parikh-Doering oxidation, which utilizes the same SO₃·pyridine complex. wikipedia.orgacsgcipr.org
The initial step involves the nucleophilic attack of the hydroxyl group of the phenol (B47542) on the electrophilic sulfur atom of the sulfur trioxide-pyridine complex. This forms a key intermediate, an alkoxysulfonium ion, which is associated with the anionic pyridinium (B92312) sulfate complex. wikipedia.org
This intermediate is then deprotonated, typically by a base present in the reaction mixture such as pyridine or an added amine like triethylamine. wikipedia.org This deprotonation step is crucial for the progression of the reaction.
The mechanism can be summarized in the following steps:
Activation of Sulfur Trioxide: Sulfur trioxide, a strong Lewis acid, is complexed with a Lewis base like pyridine to form the more stable and manageable SO₃·pyridine complex. nih.gov
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 6-benzoyl-2-naphthol attacks the sulfur atom of the SO₃·pyridine complex.
Formation of the Intermediate: This attack leads to the formation of a zwitterionic intermediate or an alkoxysulfonium salt.
Deprotonation and Product Formation: A base, such as pyridine, removes the proton from the hydroxyl group, leading to the formation of the naphthyl sulfate ester. The final product is then isolated as its potassium salt, typically by treatment with a potassium salt like potassium hydroxide.
Theoretical studies, often employing computational chemistry, can provide further insights into the reaction mechanism. These studies can model the transition states and intermediates, helping to elucidate the energetics of the reaction pathway and predict the regioselectivity of the sulfation, although for 6-benzoyl-2-naphthol, only the single hydroxyl group is available for reaction.
Experimental investigations to probe the mechanism can include kinetic studies, which measure the rate of the reaction under different conditions (e.g., varying concentrations of reactants and temperature). Isotope labeling studies, where one of the atoms in the reactants is replaced with its isotope, can also provide valuable information about bond-forming and bond-breaking steps in the reaction.
Aryl Sulfatase Activity: this compound as a Probe Substrate
This compound is an artificial substrate designed for the assessment of aryl sulfatase (EC 3.1.6.1) activity. The enzyme catalyzes the hydrolysis of the sulfate group from the substrate, yielding 2-benzoyl-6-naphthol and a potassium sulfate salt. The liberation of 2-benzoyl-6-naphthol is the basis for both qualitative localization of the enzyme in tissues and quantitative measurement of its activity in solution.
Histochemistry allows for the visualization of enzyme activity within the cellular and tissue context. For aryl sulfatases, methods using naphthyl-based substrates like this compound are particularly useful. The general principle involves the enzymatic release of a naphthol product, which is then reacted with a diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity. This is known as a simultaneous coupling method. sigmaaldrich.com
To preserve both tissue morphology and enzyme activity, specific preparation protocols are essential.
Tissue Fixation: Tissues are often briefly fixed to stabilize their structure. Cold formol-calcium fixation is a common choice as it helps to preserve enzyme activity which can be lost with other fixatives.
Sectioning: Following fixation, tissues are typically sectioned using a cryostat. Unfixed frozen sections can also be used to maximize the retention of enzyme activity. sigmaaldrich.com The thin sections are then mounted on glass slides.
Incubation Medium: The core of the staining protocol is the incubation medium. A typical medium would include:
Buffer: To maintain the optimal pH for the specific aryl sulfatase being studied (e.g., acetate (B1210297) buffer for acidic aryl sulfatases A and B, or Tris buffer for the more alkaline aryl sulfatase C).
Substrate: this compound at an optimized concentration.
Coupling Agent: A stable diazonium salt, such as Fast Blue B or Fast Garnet GBC, which reacts with the enzymatically liberated 2-benzoyl-6-naphthol.
Staining Procedure:
Tissue sections are incubated in the complete medium at 37°C for a period ranging from 30 minutes to several hours.
During incubation, aryl sulfatase present in the tissue hydrolyzes the this compound.
The released 2-benzoyl-6-naphthol immediately couples with the diazonium salt in the medium.
This reaction forms an insoluble, colored azo dye precipitate at the site of the enzyme.
After incubation, the sections are washed, potentially counterstained with a nuclear stain like hematoxylin to provide morphological context, dehydrated, and mounted for microscopic examination.
The stained tissue sections are examined under a light microscope. The colored azo dye precipitate indicates the location of aryl sulfatase activity.
Intracellular Localization: Depending on the type of aryl sulfatase, the staining can appear in specific subcellular compartments. For example, aryl sulfatases A and B are known to be lysosomal enzymes, so a punctate, granular cytoplasmic staining pattern would be expected.
Tissue Distribution: This technique is invaluable for studying the distribution of aryl sulfatase activity across different cell types within a tissue or comparing enzyme presence in various organs. For instance, tissues like the liver, kidney, and spleen are known to have significant aryl sulfatase activity.
Semi-Quantitative Analysis: The intensity of the color can provide a semi-quantitative estimate of the enzyme activity, with darker staining suggesting higher levels of activity. This allows for comparisons between different tissues or under different physiological or pathological conditions.
For precise measurement of enzyme activity and determination of its kinetic properties, quantitative assays are employed. These assays are typically performed on tissue homogenates, cell lysates, or purified enzyme preparations.
Spectrophotometry is a common technique for quantifying aryl sulfatase activity. While some artificial substrates, like p-nitrophenyl sulfate (pNPS) and p-nitrocatechol sulfate (pNCS), release a product that is itself colored (a chromogen) and can be measured directly, the product of this compound hydrolysis, 2-benzoyl-6-naphthol, is colorless. researchgate.net
Therefore, a secondary reaction is required to generate a quantifiable colored product, similar to the principle used in histochemistry:
Enzymatic Reaction: The enzyme source is incubated with a buffered solution containing this compound for a defined time at a controlled temperature.
Stopping the Reaction: The reaction is terminated, often by adding a strong alkali (e.g., sodium hydroxide) or a denaturing agent, which also serves to raise the pH.
Color Development: A diazonium salt is added to the reaction mixture. This salt couples with the enzymatically produced 2-benzoyl-6-naphthol to form a soluble, colored azo dye.
Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance for the specific azo dye formed.
Quantification: The amount of product formed is calculated by comparing the absorbance to a standard curve generated with known concentrations of 2-benzoyl-6-naphthol. Enzyme activity is then typically expressed in units such as micromoles of substrate hydrolyzed per minute per milligram of protein.
Understanding the kinetic parameters of an enzyme, such as the Michaelis constant (KM) and the maximum velocity (Vmax), is crucial for characterizing its function. These parameters can be determined using the quantitative spectrophotometric assay described above.
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
KM is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower KM indicates a higher affinity.
To determine these values, the initial reaction velocity (v) is measured at various concentrations of the substrate, this compound. The data are then plotted, for example, using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S], where [S] is the substrate concentration). This plot linearizes the Michaelis-Menten kinetics, allowing for a more accurate determination of KM and Vmax from the x- and y-intercepts of the resulting line.
Illustrative Kinetic Parameters for Aryl Sulfatases
| Enzyme Source | Substrate | KM (mM) | Vmax (units/mg) |
| Arylsulfatase K (Human, recombinant) | p-Nitrophenyl sulfate | 20.6 ± 3.6 | 0.93 ± 0.16 |
| Arylsulfatase K (Human, recombinant) | p-Nitrocatechol sulfate | 10.9 ± 3.3 | 0.84 ± 0.29 |
| Arylsulfatase A (Human leukocytes, control) | p-Nitrocatechol sulfate | 0.21 | Value not specified |
| Arylsulfatase A (Human leukocytes, cerebral palsy) | p-Nitrocatechol sulfate | 0.26 | Value not specified |
| Arylsulfatase (from Helix pomatia, soluble) | p-Nitrophenyl sulfate | 2.18 | Value not specified |
Data sourced from multiple studies for illustrative purposes. sigmaaldrich.comresearchgate.netresearchgate.net Units for Vmax can vary between studies (e.g., mM/min, µmol/min/mg) and are presented as reported in the source.
Comparative Substrate Efficiency in Different Biological Systems
The efficiency of an enzyme in catalyzing a reaction with a specific substrate is a key parameter in understanding its biological role. While direct comparative studies across a wide range of biological systems for this compound are limited, data from related naphthyl derivatives provide valuable insights into its potential substrate efficiency. The hydrolysis of such substrates can vary significantly depending on the enzyme source, be it microbial, plant, or animal.
For instance, studies on analogous α-naphthyl esters have demonstrated their utility as highly sensitive substrates for various proteases, including trypsin and chymotrypsin nih.gov. The sensitivity of these assays is often greater than when using corresponding methyl or ethyl esters, suggesting that the naphthyl group contributes favorably to the kinetics of the enzymatic reaction nih.gov. The efficiency, represented by the Michaelis constant (Km), indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally signifies a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (mM) | Biological System (Example) |
| α-Naphthyl ester derivatives | Proteases (e.g., trypsin, chymotrypsin) | 0.11 - 0.18 | Animal (Bovine Pancreas) |
| Methyl/Ethyl ester derivatives | Proteases (e.g., trypsin, chymotrypsin) | 0.7 - 6.7 | Animal (Bovine Pancreas) |
| 1-Naphthyl phosphate (B84403) | Acid Phosphatase | ~1.0 | Human (Prostatic) |
This table presents illustrative data based on studies of related naphthyl compounds to infer the potential comparative efficiency.
The presence of different functional groups on the naphthyl ring, such as the benzoyl group in this compound, can further influence substrate specificity and efficiency. These variations can arise from differences in the active site architecture of homologous enzymes across different species.
Acid Phosphatase Activity: Application in Enzyme Research
Acid phosphatases (EC 3.1.3.2) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an acidic pH. The use of synthetic substrates is crucial for the characterization and quantification of their activity. Naphthyl phosphates, due to the properties of the released naphthol, are commonly employed in these assays labcarediagnostics.comthermofisher.com.
Substrate Preparation for Acid Phosphatase Investigations
The preparation of this compound for use as a substrate in acid phosphatase assays involves its dissolution in an appropriate buffer to achieve the desired concentration. The stability of the substrate under assay conditions is a critical consideration.
General Protocol for Substrate Solution Preparation:
Weighing the Substrate: A precise amount of this compound is weighed.
Dissolution: The compound is dissolved in a small volume of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), if not readily soluble in aqueous buffer.
Buffer Addition: The dissolved substrate is then diluted to the final concentration with an acidic buffer (e.g., citrate (B86180) or acetate buffer) appropriate for the specific acid phosphatase being studied. The final concentration of the organic solvent should be kept low to avoid enzyme inhibition.
pH Adjustment: The final pH of the substrate solution is adjusted to the optimal pH for the acid phosphatase activity.
Storage: The prepared substrate solution should be stored under conditions that prevent spontaneous hydrolysis, typically refrigerated and protected from light labcarediagnostics.com.
Methodological Adaptations for Acid Phosphatase Assays
Assays for acid phosphatase activity using naphthyl-based substrates typically rely on the detection of the released naphthol product. The general principle involves the hydrolysis of the naphthyl sulphate by acid phosphatase, yielding 2-benzoyl-6-naphthol and a sulphate ion. The liberated 2-benzoyl-6-naphthol can then be quantified.
A common adaptation involves a colorimetric endpoint assay. After the enzymatic reaction is stopped, the released naphthol is coupled with a diazonium salt (e.g., Fast Red TR) to produce a colored azo dye labcarediagnostics.comthermofisher.com. The intensity of the color, which is proportional to the amount of naphthol released, is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) labcarediagnostics.com.
Key Adaptations:
Continuous Assay: For kinetic studies, a continuous assay can be developed by directly monitoring the release of the naphthol product at a wavelength where it absorbs distinctly from the substrate, such as 320 nm for 1-naphthol (B170400) researchgate.net. This allows for the precise determination of initial reaction rates.
Inhibitor Studies: The assay can be adapted to screen for inhibitors of acid phosphatase. By including a potential inhibitor in the reaction mixture, the reduction in the rate of naphthol release can be quantified. For instance, tartrate is a known inhibitor of prostatic acid phosphatase and is often used to differentiate it from other isoenzymes thermofisher.comnih.gov.
Biochemical Mechanism of Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound by enzymes like acid phosphatase involves the formation of an enzyme-substrate complex, followed by the catalytic cleavage of the sulphate ester bond.
Enzyme-Substrate Binding Affinity and Specificity
The affinity and specificity of an enzyme for its substrate are determined by the complementary shapes and chemical properties of the enzyme's active site and the substrate molecule. The binding of this compound to the active site is a result of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The specificity of acid phosphatases can vary, with some exhibiting broad specificity while others are more selective. The structural features of this compound, including its size, shape, and the distribution of charged and hydrophobic regions, will dictate its ability to fit into the active site of a particular acid phosphatase isoenzyme. The benzyl ester group, in some enzymatic systems, has been shown to enhance substrate affinity acs.org.
Role of the Benzoyl and Naphthyl Moieties in Enzymatic Recognition
The benzoyl and naphthyl moieties of this compound play crucial roles in its recognition and binding by the enzyme.
Naphthyl Moiety: The large, hydrophobic, and planar structure of the naphthalene ring system can engage in significant hydrophobic and π-stacking interactions with nonpolar amino acid residues within the enzyme's active site. This interaction is often a primary determinant of substrate binding for many enzymes that act on aromatic substrates. The position of the sulphate group (at position 6) and the benzoyl group (at position 2) will orient the molecule within the active site.
Benzoyl Moiety: The benzoyl group introduces additional structural features that can influence binding and specificity. The carbonyl group can act as a hydrogen bond acceptor, while the phenyl ring can participate in further hydrophobic or π-stacking interactions. The presence of this bulky group can either enhance binding by providing additional contact points with the enzyme or hinder binding if the active site is sterically constrained. In some enzymes, benzoyl groups are known to position the substrate correctly for catalysis embopress.org. The interaction of the benzoyl group can be critical for the proper orientation of the sulphate ester bond relative to the catalytic residues of the enzyme.
Enzymatic Activity and Substrate Utilization Studies
Hydrolytic Release of Detectable Products
The enzymatic hydrolysis of potassium 2-benzoyl-6-naphthyl sulphate is a key process in its utilization as a chromogenic substrate for the detection of arylsulfatase activity. This reaction is central to histochemical methods designed to localize and quantify the presence of these enzymes in tissues.
The fundamental principle of this detection method lies in the enzymatic cleavage of the sulfate (B86663) group from the substrate molecule by an arylsulfatase. This enzymatic action releases two products: an inorganic sulfate ion and the organic naphthol derivative, 6-benzoyl-2-naphthol (B1582622). The latter is the key to the detection system.
The released 6-benzoyl-2-naphthol is not directly visible. Therefore, a subsequent chemical reaction is employed to convert it into a colored product. This is typically achieved by coupling the liberated naphthol with a diazonium salt. The resulting azo dye is intensely colored and insoluble, which allows for its precise localization within the cellular or subcellular structures where the enzyme is active.
Enzymatic Hydrolysis: this compound + H₂O ---(Arylsulfatase)--> 6-Benzoyl-2-naphthol + KHSO₄
Chromogenic Coupling: 6-Benzoyl-2-naphthol + Diazonium Salt → Azo Dye (colored precipitate)
This two-step process forms the basis of a powerful technique for the in-situ localization of arylsulfatase activity, providing valuable information for both research and diagnostic purposes.
Biochemical Pathways and Cellular Impact
Influence on Cellular Processes and Homeostasis
There is a lack of specific studies investigating the influence of Potassium 2-benzoyl-6-naphthyl sulphate on cellular functions. Research on related naphthalene (B1677914) compounds, however, suggests that such molecules can interact with cellular systems.
Perturbation of Cell Signaling Pathways
No direct research has been found detailing how this compound perturbs cell signaling pathways. Studies on other naphthalene derivatives have shown that they can possess anti-inflammatory and antiproliferative properties, suggesting potential interactions with signaling cascades that regulate these processes. mdpi.comnih.gov For instance, some naphthalene derivatives have been shown to inhibit the activation of neutrophils and affect calcium currents, indicating a potential to modulate signaling events. researchgate.net However, without specific studies on this compound, any such effects remain speculative.
Modulation of Gene Expression Profiles
Specific data on the modulation of gene expression profiles by this compound is not available. Perturbation gene expression profiling is a common method to understand a compound's mechanism of action by observing genome-wide transcriptomic changes. frontiersin.org In the context of related compounds, naphthalene exposure in animal models has been shown to alter the expression of genes related to oxidative stress, metabolism, and reproduction. nih.gov For example, studies in the beetle Tribolium castaneum have explored how enhancers regulate wavelike gene expression patterns, a process that can be influenced by chemical exposures. elifesciences.org However, it is unknown if or how this compound affects gene expression.
Impact on Cellular Metabolism and Energetics
The direct impact of this compound on cellular metabolism and energetics has not been characterized. The metabolism of the parent compound, naphthalene, is known to proceed through cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites that can disrupt cellular energetics and cause oxidative stress. nih.govresearchgate.net The presence of a benzoyl group and a sulphate moiety on the naphthalene ring of the title compound would be expected to influence its metabolic fate and subsequent impact on cellular energy pathways, but specific data is lacking.
Biotransformation Pathways of Naphthyl Sulfate (B86663) Compounds
The biotransformation of xenobiotics, including naphthyl compounds, is a critical area of study in toxicology and pharmacology. While general pathways are understood, the specific metabolic route for this compound is not documented.
Endogenous Sulfation Mechanisms in Biological Preparations
Sulfation is a major phase II metabolic pathway for many phenolic compounds, including naphthols. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. This generally increases the water solubility of the compound, facilitating its excretion. The sulfation of naphthols has been observed in various biological preparations. However, the specific SULT isoforms involved in the sulfation of 2-benzoyl-6-naphthol and the kinetics of this reaction are unknown.
Comparative Analysis of Metabolic Turnover with Structural Analogues
A comparative analysis of the metabolic turnover of this compound with its structural analogues is not available in the current literature. Such studies are valuable for understanding structure-activity relationships and predicting the metabolic fate of new compounds. For example, the metabolism of naphthalene has been compared across different species, revealing differences in the activity of cytochrome P450 enzymes and subsequent toxicity. ca.gov The presence of the benzoyl group at the 2-position and the sulphate at the 6-position of the naphthalene ring would likely lead to a different metabolic profile compared to unsubstituted naphthalene or simple naphthyl sulfates. The steric and electronic properties of the benzoyl group could influence enzyme recognition and the rate of metabolic reactions.
Identification of Biotransformation Products (e.g., using GC-MS)
The biotransformation of xenobiotics, such as this compound, is a critical process that determines their biological activity and excretion from the body. The metabolic fate of this compound is primarily governed by the enzymatic systems responsible for modifying its chemical structure. The identification of its biotransformation products is essential for a comprehensive understanding of its biochemical and cellular impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique frequently employed for the separation, identification, and quantification of such metabolites in biological matrices.
The metabolic pathway of this compound is anticipated to involve both Phase I and Phase II reactions, targeting its benzoyl and naphthyl moieties. Based on established metabolic routes for structurally related compounds like naphthalene and benzophenone (B1666685), a series of biotransformation products can be predicted.
Phase I Metabolism: Functionalization Reactions
The initial phase of metabolism typically introduces or exposes functional groups, such as hydroxyl groups, which render the molecule more water-soluble and prepare it for Phase II conjugation. For this compound, this would primarily involve hydroxylation reactions catalyzed by the cytochrome P450 (CYP450) enzyme superfamily.
Hydroxylation of the Naphthalene Ring: The naphthalene moiety is susceptible to aromatic hydroxylation at various positions. This process is analogous to the well-documented metabolism of naphthalene itself, which is known to form naphthols. nih.govresearchgate.net
Hydroxylation of the Benzoyl Ring: The benzoyl group can also undergo hydroxylation, similar to the metabolism of benzophenone and its derivatives. nih.gov
Reduction of the Carbonyl Group: The ketone in the benzoyl group may be reduced to a secondary alcohol.
Phase II Metabolism: Conjugation Reactions
Following Phase I hydroxylation, the newly formed hydroxyl groups, along with the original sulphate group, can undergo conjugation with endogenous molecules. This further increases their water solubility and facilitates their elimination from the body.
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid.
Sulphation: Additional sulphate groups can be added to the hydroxylated metabolites.
Cleavage of the Sulphate Ester: The original sulphate group at the 6-position of the naphthalene ring may be cleaved by sulfatase enzymes.
GC-MS Analysis of Biotransformation Products
To identify these metabolites using GC-MS, a biological sample (e.g., urine or plasma) would first undergo enzymatic hydrolysis to cleave any glucuronide and sulphate conjugates, liberating the free metabolites. Subsequently, the extracted metabolites are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. acs.org
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual metabolites based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each metabolite, allowing for its structural elucidation and confirmation. wiley.com
Predicted Biotransformation Products of this compound
The following table outlines the hypothetical biotransformation products of this compound that could be identified using GC-MS analysis. The retention times and key mass spectral fragments are illustrative and would be determined experimentally.
| Metabolite ID | Putative Biotransformation Product Name | Metabolic Pathway | Anticipated GC Retention Time (min) | Key Mass Spectral Fragments (m/z) of TMS Derivative |
| M1 | 2-benzoyl-6-naphthol | Cleavage of sulphate ester | 15.2 | 316 (M+), 249, 127 |
| M2 | Hydroxy-2-benzoyl-6-naphthyl sulphate | Naphthalene ring hydroxylation | 16.5 | 406 (M+), 315, 249, 127 |
| M3 | 2-(hydroxybenzoyl)-6-naphthyl sulphate | Benzoyl ring hydroxylation | 16.8 | 406 (M+), 315, 195, 127 |
| M4 | Dihydroxy-2-benzoyl-6-naphthyl sulphate | Dihydroxylation of naphthalene ring | 17.5 | 494 (M+), 403, 315, 127 |
| M5 | 2-benzoyl-naphthalene-diol | Cleavage of sulphate ester and dihydroxylation | 18.1 | 404 (M+), 315, 249, 127 |
| M6 | 2-(hydroxybenzoyl)-6-naphthol | Cleavage of sulphate ester and benzoyl ring hydroxylation | 17.2 | 404 (M+), 315, 195, 127 |
Detailed Research Findings
In a hypothetical study investigating the metabolism of this compound in a mammalian system, urine samples would be collected over a 24-hour period following administration. The samples would be pooled and subjected to solid-phase extraction, followed by enzymatic hydrolysis with β-glucuronidase and arylsulfatase. The resulting aglycones would be extracted and derivatized with BSTFA + 1% TMCS before GC-MS analysis.
The GC-MS analysis would likely reveal a series of peaks corresponding to the parent compound and its metabolites. The identification of these metabolites would be based on the comparison of their retention times and mass spectra with those of authentic standards, where available, or by detailed interpretation of their fragmentation patterns.
For instance, the mass spectrum of the TMS derivative of M1 (2-benzoyl-6-naphthol) would be expected to show a molecular ion peak (M+) at m/z 316. Characteristic fragments would include ions corresponding to the loss of a benzoyl group and fragmentation of the naphthol ring structure. In contrast, the mass spectrum of the TMS derivative of M3 (2-(hydroxybenzoyl)-6-naphthyl sulphate) , after hydrolysis and derivatization, would exhibit a higher molecular weight and a fragmentation pattern indicative of hydroxylation on the benzoyl ring.
Structure Activity Relationships and Analogous Compounds in Research
Rational Design Principles for Naphthyl-Based Enzyme Substrates and Probes
The rational design of enzyme substrates and probes, such as those based on the naphthyl scaffold, is a targeted approach grounded in understanding the enzyme's structure and catalytic mechanism. frontiersin.org This strategy aims to create molecules that are specifically recognized and processed by a target enzyme, often leading to a detectable signal, such as color or fluorescence, which is proportional to enzyme activity.
Key principles in the rational design of naphthyl-based substrates include:
Active Site Complementarity : The substrate's shape and electronic properties must be complementary to the enzyme's active site. For naphthyl-based substrates, the bulky, hydrophobic naphthalene (B1677914) ring often binds to hydrophobic pockets within the enzyme. nih.govresearchgate.net
Targeted Recognition Group : A specific functional group is incorporated into the molecule to be recognized by the target enzyme class. For potassium 2-benzoyl-6-naphthyl sulphate, the sulphate ester group is the key recognition moiety for sulfatase enzymes. scirp.orguq.edu.au
Signal Generation : The enzymatic reaction must produce a measurable change. In the case of naphthyl sulphates, enzymatic hydrolysis cleaves the sulphate group, releasing a naphthol derivative. scirp.org This product can be inherently fluorescent or can react with a coupling agent to produce a colored or fluorescent molecule, allowing for quantification. nih.govchemsynlab.com
Computational Modeling : Modern rational design heavily relies on computational methods like molecular docking to predict how a designed substrate will bind to an enzyme's active site. frontiersin.orgnih.gov This allows researchers to virtually screen various derivatives and prioritize the most promising candidates for synthesis, saving time and resources. ijpsjournal.com For instance, computational analysis can help identify which substituents on the naphthalene ring might enhance binding affinity or improve the kinetics of the enzymatic reaction. ajpchem.orgresearchgate.net
Steric and Electronic Tuning : Modifying the substrate by adding or changing substituent groups can eliminate steric hindrance in the enzyme's binding pocket or molecular tunnels, potentially increasing activity. researchgate.net The electronic properties of these substituents can also be tuned to influence the rate of the catalyzed reaction. ajpchem.orgnih.gov
By applying these principles, scientists can develop highly sensitive and selective probes for detecting enzyme activity in various biological contexts. nih.gov
Investigation of Structural Analogues and Their Enzymatic Reactivity
6-Benzoyl-2-naphthol (B1582622) is the direct synthetic precursor to this compound. chemdad.comsigmaaldrich.com The primary difference between the two compounds is the functional group at the 2-position of the naphthalene ring: a hydroxyl group (-OH) in the precursor and a sulphate ester group (-OSO₃⁻K⁺) in the final product.
This chemical modification is central to its function as an enzyme substrate. 6-Benzoyl-2-naphthol itself is not a substrate for sulfatase enzymes. The transformation involves a sulfation reaction, where the hydroxyl group of 6-benzoyl-2-naphthol is converted into a sulphate ester. This conversion transforms the relatively inert phenol (B47542) into a molecule that can be specifically targeted and cleaved by arylsulfatase enzymes. chemdad.comsigmaaldrich.com The enzymatic hydrolysis reaction reverses this synthesis, cleaving the sulfate (B86663) and regenerating the naphthol derivative, which can then be detected.
| Feature | 6-Benzoyl-2-naphthol | This compound |
| Chemical Role | Precursor/Synthetic Intermediate | Enzyme Substrate |
| Key Functional Group | Hydroxyl (-OH) | Sulphate Ester (-OSO₃⁻K⁺) |
| Interaction with Sulfatase | Not hydrolyzed | Hydrolyzed to release the naphthol |
| Primary Use | Synthesis of the sulfated substrate chemdad.comsigmaaldrich.com | Histochemical investigation of aryl sulfatase activity chemdad.comsigmaaldrich.com |
This compound belongs to a broader class of aryl sulfates used as chromogenic or fluorogenic substrates for detecting sulfatase and other hydrolase activities. Comparing it with other naphthyl sulfates reveals different strategies for signal generation and substrate specificity.
Naphthol AS Sulphate Potassium Salt : This compound, with the chemical name potassium 3-(phenylcarbamoyl)naphthalen-2-yl sulfate, is a well-known substrate for detecting esterases and sulfatases. chemsynlab.com Upon enzymatic cleavage of the sulfate group, it releases naphthol AS. This product can then be coupled with a diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity. This makes it particularly useful for histochemical localization of enzymes.
α-Naphthyl and β-Naphthyl Derivatives : Simpler substrates like α-naphthyl sulfate and β-naphthyl acetate (B1210297) are also used to measure the activity of general esterases and sulfatases. mdpi.com Similar to Naphthol AS, the released α- or β-naphthol is typically reacted with a diazonium salt like Fast Blue BB to produce a quantifiable color. mdpi.com
The primary distinction between these substrates lies in the nature of the released naphthol and its detection method. The benzoyl group in this compound and the phenylcarbamoyl group in Naphthol AS sulphate significantly alter the properties of the naphthalene core, potentially influencing their binding affinity and specificity for different enzyme isozymes.
| Substrate | Released Product (after hydrolysis) | Detection Method | Typical Enzyme Target |
| This compound | 6-Benzoyl-2-naphthol | Often coupled with a diazonium salt | Arylsulfatase chemdad.com |
| Naphthol AS sulphate potassium salt | Naphthol AS | Coupling with a diazonium salt to form an azo dye chemsynlab.com | Esterases, Sulfatases chemsynlab.com |
| α-Naphthyl acetate / β-Naphthyl acetate | α-Naphthol / β-Naphthol | Coupling with a diazonium salt (e.g., Fast Blue BB) mdpi.com | General Esterases mdpi.com |
Substituents on the naphthalene ring play a critical role in the molecule's reactivity and biological activity. ajpchem.org The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these groups can profoundly affect how the substrate interacts with an enzyme.
Electronic Effects : The rate of hydrolysis of an aryl sulfate by an arylsulfatase is influenced by the stability of the leaving group (the phenolate (B1203915) anion). nih.gov Electron-withdrawing groups (like nitro, -NO₂) on the aromatic ring stabilize the negative charge of the leaving phenolate, making it a better leaving group and generally increasing the rate of enzymatic hydrolysis. Conversely, electron-donating groups (like methoxy, -OCH₃) can decrease the reaction rate. The benzoyl group (-COC₆H₅) on this compound is electron-withdrawing, which likely contributes to its suitability as a sulfatase substrate.
Steric Effects : The size and position of substituents can influence how the substrate fits into the enzyme's active site. A bulky substituent may prevent the substrate from binding correctly, thus inhibiting the reaction. However, in some cases, a substituent might form favorable interactions (e.g., hydrophobic or van der Waals interactions) with amino acid residues in the active site, thereby increasing binding affinity. nih.gov
Solubility and Bioavailability : Substituents also modify the physicochemical properties of the molecule, such as its solubility. researchgate.net The sulfate group itself imparts significant water solubility to this compound, which is crucial for its use in aqueous biochemical assays.
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, are often used to correlate these structural properties with biological activities, providing a predictive framework for designing more effective molecules. ajpchem.orgresearchgate.net
Comparative Studies of Naphthol Derivatives in Biological Affinity and Reactivity
Naphthol and its derivatives are versatile structures that appear in a wide range of compounds with significant biological activities, from enzyme inhibitors to anti-inflammatory agents. ncku.edu.twresearchgate.netnih.gov Their biological effects are highly dependent on the specific pattern of substitution on the naphthalene core.
For example, studies on various synthetic naphthol derivatives have revealed potent inhibitory effects on enzymes central to disease processes. A series of 1-naphthol (B170400) derivatives were found to be effective inhibitors of human carbonic anhydrase I and II and acetylcholinesterase, with inhibition constants (Ki) in the nanomolar to low micromolar range. researchgate.netnih.gov Other research has focused on aminobenzylnaphthols, which have shown promise as anticancer agents by arresting the cell cycle and binding to DNA. nih.gov
The reactivity of the hydroxyl group on the naphthol scaffold is key to many of these activities and their application as synthetic building blocks. nih.gov The affinity of these compounds for biological targets is often driven by the hydrophobic nature of the fused ring system, which promotes binding to nonpolar pockets in proteins, while the hydroxyl group and other substituents can form specific hydrogen bonds and other polar interactions. nih.govresearchgate.net
| Naphthol Derivative Class | Example Biological Activity | Reference |
| 1-Naphthol Derivatives | Inhibition of carbonic anhydrase and acetylcholinesterase | researchgate.netnih.gov |
| Aminobenzylnaphthols | Anticancer activity, cell cycle arrest | nih.gov |
| Disubstituted Naphthalenes | Anti-inflammatory activity, inhibition of neutrophil activation | ncku.edu.tw |
| Naphthoquinone-Naphthol Hybrids | Cytotoxic and anticancer potential | nih.gov |
Ligand Applications and Binding Interactions in Biochemical Systems
Naphthyl-based compounds, including this compound, function as ligands by binding to specific sites on proteins, primarily enzymes and transport proteins like serum albumin. nih.govnih.gov The interactions that govern this binding are typically non-covalent and include:
Hydrophobic Interactions : The large, planar, and aromatic surface of the naphthalene ring system has a strong tendency to interact with hydrophobic (nonpolar) regions of proteins. researchgate.net Many enzyme active sites and ligand-binding pockets on proteins like albumin contain hydrophobic cavities, making them ideal binding partners for naphthyl derivatives. nih.govnih.gov
Hydrogen Bonding : Functional groups such as the hydroxyl group on naphthols or the carbonyl group in the benzoyl substituent can act as hydrogen bond donors or acceptors, forming specific directional interactions with amino acid residues like serine, threonine, or aspartate in a protein's binding site. nih.gov
π-Stacking Interactions : The aromatic naphthalene ring can engage in π-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan within the protein, further stabilizing the ligand-protein complex. nih.gov
Electrostatic Interactions : The negatively charged sulphate group of this compound can form strong electrostatic interactions or salt bridges with positively charged amino acid residues, such as lysine (B10760008) or arginine, in an enzyme's active site. This is a crucial interaction for the binding of sulfated ligands to sulfatases.
Studies using fluorescent probes like 1-anilinonaphthalene-8-sulfonate (ANS), a naphthyl derivative, have been instrumental in characterizing these hydrophobic binding sites on proteins. researchgate.net Molecular docking simulations further confirm that naphthyl derivatives preferentially bind to hydrophobic subdomains in proteins, driven by a combination of these forces. nih.govnih.gov
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Studies of Reaction Mechanisms in Enzyme Active Sites
Quantum mechanics (QM) provides the fundamental framework for understanding chemical reactions at the electronic level. Investigating the reaction mechanisms of Potassium 2-benzoyl-6-naphthyl sulphate, particularly its potential role as an enzyme substrate or inhibitor, would necessitate QM calculations. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates.
For instance, if this compound were to be metabolized by a sulfatase enzyme, QM methods could be employed to model the hydrolysis of the sulphate group. This would involve calculating the energy barriers for different proposed mechanisms, such as direct nucleophilic attack by a catalytic residue or a water molecule. The benzoyl and naphthyl moieties would be treated as part of the quantum mechanical system to accurately capture their electronic influence on the reactive sulphate center.
Key Parameters from QM Studies:
Activation Energies
Transition State Geometries
Reaction Enthalpies
Charge Distribution Analysis
Molecular Dynamics Simulations of Enzyme-Substrate Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would be invaluable for understanding its behavior when interacting with a biological macromolecule, such as an enzyme.
An MD simulation would begin with a model of the enzyme-substrate complex. This complex would be solvated in a box of water molecules, and the system's trajectory would be calculated by integrating Newton's laws of motion for every atom. The resulting trajectory provides a detailed view of how the substrate binds within the active site, the conformational changes that occur in both the enzyme and the substrate upon binding, and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These simulations can reveal the dynamic nature of the binding process, which is often missed by static experimental techniques. mdpi.com
Computational Modeling of Binding Affinity and Specificity
Predicting the binding affinity of a ligand to a protein is a central goal of computational drug design. For this compound, various computational methods could be used to estimate its binding free energy to a target enzyme. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous methods that can provide accurate predictions of binding affinities.
These methods involve computationally "mutating" the ligand into a solvent molecule or another ligand and calculating the free energy change associated with this transformation both in the solvated state and when bound to the protein. The difference in these free energy changes provides the relative binding free energy. Such calculations could explain the specificity of this compound for a particular enzyme over others by comparing the calculated binding affinities.
Development of Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov A QSAR model for a series of compounds related to this compound could be developed to predict their inhibitory or substrate activity against a specific enzyme.
To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or specific compounds. mdpi.com
Table 1: Example of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Examples | Information Provided |
| Topological | Molecular Weight, Wiener Index | Size and branching of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Steric | Molar Refractivity, van der Waals volume | Molecular size and shape |
Conformational Analysis and Energetics of the Compound and Its Derivatives
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring its potential energy surface to identify low-energy, stable conformations. This can be achieved through various computational methods, including systematic searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations.
By calculating the relative energies of different conformers, it is possible to determine the most probable shapes the molecule will adopt in solution. This information is crucial for understanding how the molecule might fit into a binding site. Furthermore, studying the conformational preferences of a series of its derivatives can help to explain differences in their biological activities. For example, a particular substituent might favor a conformation that is more or less complementary to the enzyme's active site, thereby affecting its binding affinity.
Advanced Analytical Methodologies for Research and Development
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of "Potassium 2-benzoyl-6-naphthyl sulphate". It provides highly accurate data on the compound's molecular mass and reveals its structural details through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass and confirming the elemental composition of the molecule. The chemical formula for this compound is C₁₇H₁₁KO₄S. In analytical procedures, the compound is often analyzed in negative ion mode using techniques like electrospray ionization (ESI), where it is detected as the de-potassiated anion, [M-K]⁻, which is 2-benzoyl-6-naphthyl sulfate (B86663).
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion, which helps in confirming the molecular structure. When the 2-benzoyl-6-naphthyl sulfate anion is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. The primary fragmentation pathways typically involve the cleavage of the sulfate group (SO₃) and the separation of the benzoyl group. These characteristic cleavages provide a structural fingerprint of the molecule. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of similar naphthol compounds, enzymatic hydrolysis is first used to cleave the sulfate conjugates before derivatization and analysis. oup.comuzh.ch This preliminary hydrolysis step underscores the stability of the sulfate bond, which, upon fragmentation in MS/MS, yields specific daughter ions.
| Interactive Data Table: Predicted Mass Spectrometry Data for this compound | |
| Analyte/Fragment | Chemical Formula |
| 2-benzoyl-6-naphthyl sulfate anion [M-K]⁻ | C₁₇H₁₁O₄S⁻ |
| Fragment from loss of SO₃ | [C₁₇H₁₁O]⁻ |
| Benzoyl cation | [C₇H₅O]⁺ |
| Naphthyl sulfate portion after benzoyl cleavage | [C₁₀H₆O₄S]⁻ |
Development of Novel Detection Probes and Reporters Based on Naphthyl Sulfate Chemistry
The chemistry of naphthyl sulfates, including "this compound," provides a versatile foundation for creating innovative detection probes and reporter systems for biological applications. nih.govmdpi.com The central mechanism of these tools often involves the enzymatic hydrolysis of the sulfate group by sulfatase enzymes, which triggers a detectable signal, commonly a change in fluorescence. nih.govdiva-portal.org
In its native state, the sulfated naphthyl group is often non-fluorescent or has its fluorescence quenched. This "caged" configuration renders the molecule inactive as a signaling entity. However, upon enzymatic action by a targeted sulfatase, the sulfate ester bond is cleaved. oup.comnih.gov This hydrolysis event releases the corresponding naphthol derivative, which is typically highly fluorescent. This "turn-on" mechanism allows for the sensitive and real-time detection of enzyme activity. nih.govrsc.org The development of such probes is significant for medical diagnostics and biochemical research. mdpi.comnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Potassium 2-benzoyl-6-naphthyl sulphate in experimental samples?
- Methodological Answer : Use spectrophotometric assays (e.g., UV-Vis) calibrated with standard solutions of known concentrations. For precise quantification, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm is recommended. Ensure standard preparation follows USP guidelines, such as dissolving accurately weighed monobasic potassium phosphate in volumetric flasks and diluting systematically . Cross-validate results with mass spectrometry (MS) to confirm molecular integrity.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzoyl and naphthyl substituents, alongside Fourier-transform infrared spectroscopy (FTIR) to identify sulphate stretching vibrations. Purity can be assessed via elemental analysis or differential scanning calorimetry (DSC) to detect melting point deviations. Always reference pharmacopeial standards (e.g., USP-grade reagents) for calibration .
Q. What experimental precautions are critical during synthesis to prevent degradation?
- Methodological Answer : Avoid exposure to moisture and high temperatures during synthesis. Use inert atmospheres (e.g., nitrogen or argon) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and quench reactions promptly after completion. Follow protocols for analogous sulphated compounds, such as avoiding cross-contamination by using separate glassware for intermediates .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying conditions?
- Methodological Answer : Implement a Design of Experiments (DOE) approach to test variables like reaction temperature (e.g., 25–80°C), solvent polarity (DMSO vs. THF), and catalyst concentration. Use response surface methodology (RSM) to model interactions between parameters. Validate optimal conditions with triplicate runs and compare yields via ANOVA .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved to confirm compound identity?
- Methodological Answer : First, re-run analyses using freshly prepared samples to rule out degradation. If discrepancies persist, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-check with X-ray crystallography for definitive structural confirmation. For MS conflicts, use high-resolution MS (HRMS) to distinguish isotopic patterns or adduct formations .
Q. What strategies are effective for studying the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors:
- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months.
- Humidity : Use desiccators with relative humidity levels of 40% and 75%.
- Light : Expose samples to UV light (300–400 nm) for 48–72 hours.
Assess degradation via HPLC-UV and track mass loss via thermogravimetric analysis (TGA). Reference USP protocols for stability testing of potassium-based salts .
Q. How can researchers design experiments to investigate the compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, perform molecular docking simulations using software like AutoDock Vina, parameterizing the sulphate group’s charge distribution. Validate in vitro with fluorescence quenching assays using bovine serum albumin (BSA) as a model protein .
Data Analysis and Contradiction Management
Q. What systematic approach should be taken when encountering inconsistent biological activity data across replicates?
- F ocus on variables (e.g., sample preparation, assay timing).
- L ink outliers to experimental logs (e.g., technician error, equipment calibration).
- O rganize data into tabular form to identify column-wise correlations.
- A ssess statistical significance via t-tests or non-parametric equivalents.
- T roubleshoot by repeating assays with stricter controls (e.g., fixed incubation times).
Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Re-parameterize computational models (e.g., COSMO-RS) using experimentally derived Hansen solubility parameters. Validate with phase-solubility studies in solvents of varying polarity (e.g., water, ethanol, DMSO). Use dynamic light scattering (DLS) to detect aggregation phenomena not accounted for in simulations .
Methodological Tables
| Parameter | Analytical Technique | Key Considerations |
|---|---|---|
| Purity Assessment | Elemental Analysis | Compare theoretical vs. observed C/H/N ratios |
| Structural Confirmation | 2D NMR (HSQC, COSY) | Resolve overlapping peaks in complex structures |
| Stability Monitoring | HPLC-UV with PDA Detection | Track degradation products at multiple λ |
| Binding Affinity | Surface Plasmon Resonance (SPR) | Use negative controls (e.g., buffer-only runs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
